5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine
Description
This compound features a pyrazole core substituted with an imino group at position 5, a 4-methoxyphenyl diazenyl group at position 4, and a methyl group at position 2. Its structure is characterized by conjugation between the diazenyl (-N=N-) linker and the aromatic methoxyphenyl group, which enhances electronic delocalization. The methoxy substituent acts as an electron-donating group, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
5460-43-5 |
|---|---|
Molecular Formula |
C11H14N6O |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-1-methylpyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-17-11(13)9(10(12)16-17)15-14-7-3-5-8(18-2)6-4-7/h3-6H,13H2,1-2H3,(H2,12,16) |
InChI Key |
NWQQBZKPONFZBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)N)N=NC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine typically involves the cyclization of 2-arylhydrazono-3-ketiminobutyronitriles with hydrazine monohydrate. This reaction is followed by diazotization and coupling with ethyl acetoacetate to produce the desired azo-pyrazole compound . The reaction conditions often include the use of acidic or basic catalysts and are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-component reactions that are designed to be efficient and scalable. One-pot synthesis methods, which combine all reactants in a single reaction vessel, are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Diazotization and Coupling Reactions
The diazenyl group in the compound likely originates from a diazotization reaction. For example, aromatic amines such as 4-methoxyphenylamine can be diazotized using HCl and NaNO₂ at low temperatures (0–5°C) to form diazonium salts . These salts are highly reactive intermediates that undergo coupling reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form azo derivatives .
Key steps in the synthesis of related pyrazole derivatives include:
-
Diazotization : Formation of a diazonium salt from the amine precursor.
-
Coupling : Reaction of the diazonium salt with an active methylene compound to form a diazo intermediate.
-
Cyclization : Reaction with hydrazinium hydroxide or similar agents to form the pyrazole ring .
Substitution and Functionalization
The methyl group at position 2 and the imino group at position 5 suggest substitution reactions during synthesis. For example:
-
Alkylation : Introduction of methyl groups via nucleophilic substitution or alkylation agents.
-
Condensation : Formation of imino groups through reactions with aldehydes or ketones .
Diazonium Salt Reactivity
The diazenyl group in the compound is susceptible to:
-
Coupling reactions : Reactivity with electron-rich aromatic rings or active methylene compounds to form azo dyes or heterocycles .
-
Reduction : Conversion to azo compounds (e.g., using NaBH₄ or LiAlH₄) .
-
Hydrolysis : Degradation under acidic/basic conditions to form amine or nitroso derivatives .
Pyrazole Ring Reactivity
The pyrazole core can undergo:
-
Electrophilic substitution : At positions activated by electron-donating groups (e.g., methyl, methoxy).
-
Nucleophilic attack : At positions with electron-withdrawing groups (e.g., imino, diazenyl) .
Imino Group Interactions
The imino group (-NH) participates in:
-
Nucleophilic substitution : With alkylating agents or acylating agents.
-
Tautomerization : Equilibrium between imino and amino forms, influencing reactivity .
Hydrolytic Degradation
Under acidic or basic conditions, the diazenyl group may hydrolyze to form amine or nitroso derivatives . For example:
-
Acidic hydrolysis : Cleavage of the N=N bond to yield nitroso (N=O) and amine groups.
-
Basic hydrolysis : Formation of azo compounds or degradation to phenolic derivatives .
Oxidative Stability
Pyrazole derivatives are generally stable under standard conditions but may oxidize in the presence of strong oxidizing agents (e.g., SeO₂) .
IR and NMR Spectroscopy
-
IR :
-
¹H-NMR :
Mass Spectrometry
Molecular ion peaks and fragmentation patterns can confirm the structure. For example, compounds with diazenyl groups often show characteristic fragments due to N=N cleavage .
Comparative Reaction Table
| Reaction Type | Conditions | Key Products/Intermediates | Mechanism |
|---|---|---|---|
| Diazotization | HCl, NaNO₂, 0–5°C | Diazonium salt | Formation of reactive diazonium salt |
| Coupling | Active methylene compounds | Azo derivatives | Nucleophilic attack on diazonium salt |
| Cyclization | Hydrazinium hydroxide | Pyrazole derivatives | Ring closure via nucleophilic attack |
| Hydrolysis | Acidic/Basic conditions | Amine/nitroso derivatives | Cleavage of N=N bond |
| Alkylation | Alkylating agents | Substituted pyrazoles | Nucleophilic substitution |
Scientific Research Applications
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyrazole and Thiazole Derivatives
Compound 4 and 5 ():
These isostructural thiazole derivatives share a triazolyl-pyrazole backbone but differ in aryl substituents (4-chlorophenyl vs. 4-fluorophenyl). Key comparisons include:
- Planarity vs. Non-Planarity: Both compounds exhibit planar conformations except for one fluorophenyl group oriented perpendicularly, disrupting π-stacking interactions. In contrast, the target compound’s methoxyphenyl diazenyl group likely adopts a planar conformation due to conjugation with the diazenyl linker .
- Substituent Effects: Chloro and fluoro groups are electron-withdrawing, reducing electron density on the aryl ring compared to the methoxy group.
Table 1: Structural Comparison of Pyrazole-Based Analogues
Naphthofuran-Pyrazole Hybrid ()
The unexpected formation of 5-imino-4-(naphtho[2,1-b]furan-2-ylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine during condensation reactions highlights:
Diazonium Salt Derivatives ()
Hydrazone derivatives (e.g., 11a,b ) formed via reactions with diazonium salts share the diazenyl motif. Key distinctions include:
- Stability: Hydrazones (R-NH-N=CR₂) are generally less stable than aryl diazenyl derivatives (Ar-N=N-Ar) due to reduced resonance stabilization.
Research Findings and Implications
- Crystallographic Methods: Structural data for analogues in were obtained using SHELXL () and visualized via WinGX/ORTEP (), ensuring reliable comparisons. The target compound’s planar conformation could be confirmed using these tools .
- Synthetic Flexibility: The diazenyl group allows for modular synthesis, enabling substitution with various aryl groups (e.g., naphthofuran in ) to tune properties .
Biological Activity
The compound 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring with a methoxyphenyl diazenyl substituent, which is critical for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures to this compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives effectively inhibited the BRAF(V600E) mutation associated with melanoma and other cancers .
Table 1: Summary of Anticancer Activities
| Compound Type | Activity | Cell Lines Tested |
|---|---|---|
| Pyrazole Derivatives | Antitumor | MCF-7, MDA-MB-231 |
| 5-Imino-Pyrazoles | BRAF(V600E) Inhibition | Various Cancer Lines |
| Isoxazole-Pyrazole | Anticancer Synergy | HCT-116, HEP2 |
Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB. A comparative analysis showed that compounds similar to this compound significantly reduced inflammation in various models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Studies indicate that compounds within this class can exhibit potent antibacterial and antifungal activities. For example, certain synthesized pyrazoles demonstrated effective inhibition against pathogenic fungi and bacteria .
Table 2: Summary of Antimicrobial Activities
| Compound Type | Activity | Pathogens Tested |
|---|---|---|
| Pyrazole Derivatives | Antibacterial | E. coli, S. aureus |
| Novel Pyrazoles | Antifungal | Candida spp., Aspergillus spp. |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the efficacy of a series of pyrazole compounds in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .
- Antimalarial Activity : Research on chloroquine-pyrazole analogues revealed significant in vitro activity against Plasmodium falciparum, indicating potential for new antimalarial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
